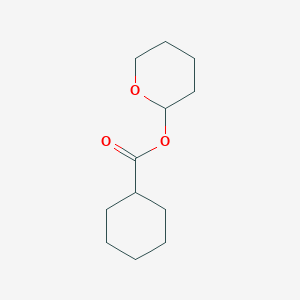![molecular formula C12H20Cl2Si2 B12555390 Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- CAS No. 189343-28-0](/img/structure/B12555390.png)
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- is a chemical compound with the molecular formula C12H20Cl2Si2 . It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- typically involves the reaction of chlorodimethylsilane with 4-(2-chloroethyl)phenylsilane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Análisis De Reacciones Químicas
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form simpler silanes.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mecanismo De Acción
The mechanism of action of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- involves its ability to form stable covalent bonds with other molecules. This property makes it useful in various applications where stable and durable bonds are required. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparación Con Compuestos Similares
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- can be compared with other similar organosilicon compounds such as:
Chlorodimethylsilane: A simpler compound with similar reactivity but fewer functional groups.
Phenylsilane: Another organosilicon compound with a phenyl group, but without the additional chlorodimethylsilyl group.
Dimethylchlorosilane: Similar in structure but lacks the phenyl group.
The uniqueness of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- lies in its combination of functional groups, which provides it with unique reactivity and applications .
Propiedades
Número CAS |
189343-28-0 |
|---|---|
Fórmula molecular |
C12H20Cl2Si2 |
Peso molecular |
291.36 g/mol |
Nombre IUPAC |
chloro-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C12H20Cl2Si2/c1-15(2,13)10-9-11-5-7-12(8-6-11)16(3,4)14/h5-8H,9-10H2,1-4H3 |
Clave InChI |
RREBKRGIONJYEK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=C(C=C1)[Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
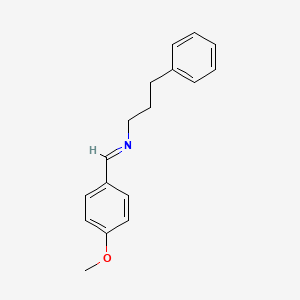
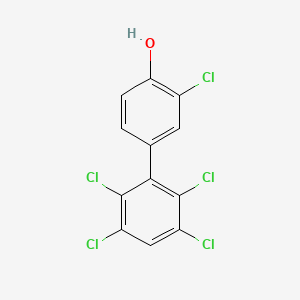

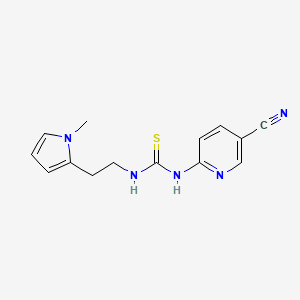
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
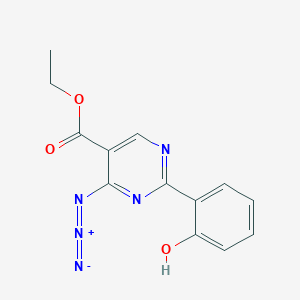

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
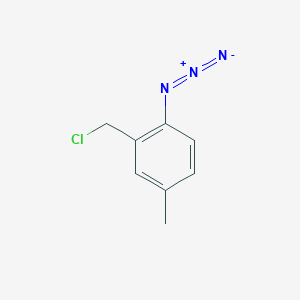
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
